1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene
Overview
Description
1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene, also known as INB4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. INB4 is a small molecule that has shown promising results in various studies, making it a valuable tool for researchers in different fields.
Mechanism of Action
1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene exerts its effects through the inhibition of enzymes and modulation of ion channels and immune cell activity. This compound has been shown to inhibit the activity of several protein kinases, including MAPK1/3, AKT1, and ERK1/2. These kinases are involved in various cellular processes, including cell proliferation, differentiation, and survival. This compound has also been shown to modulate the activity of ion channels, including TRPV1 and TRPA1, which are involved in the regulation of neuronal activity. Additionally, this compound has been shown to modulate the activity of immune cells, including T cells and macrophages, which are involved in the regulation of immune response.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of several protein kinases, which can lead to the inhibition of cell proliferation, differentiation, and survival. This compound has also been shown to modulate the activity of ion channels, which can lead to changes in neuronal activity. Additionally, this compound has been shown to modulate the activity of immune cells, which can lead to changes in immune response.
Advantages and Limitations for Lab Experiments
The use of 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene in lab experiments has several advantages and limitations. One advantage of using this compound is its small size, which allows it to easily penetrate cells and tissues. Additionally, this compound has been shown to have a high degree of selectivity for its target enzymes and ion channels, which reduces the risk of off-target effects. However, one limitation of using this compound is its complex synthesis method, which requires specific reagents and conditions. Additionally, the effects of this compound on different cell types and tissues may vary, which can complicate the interpretation of results.
Future Directions
For research involving 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene include the study of its effects on different types of cancer cells, neuronal populations, and immune cells.
Scientific Research Applications
1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene has shown potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. This compound has been shown to inhibit the activity of several enzymes, including protein kinases, which are involved in various cellular processes. This inhibition can be used to study the mechanisms of enzyme activity and their role in disease progression. This compound has also been shown to modulate the activity of ion channels, which are important in the regulation of neuronal activity. This modulation can be used to study the mechanisms of neurotransmission and the role of ion channels in neurological disorders. Additionally, this compound has been shown to modulate the activity of immune cells, which can be used to study the mechanisms of immune response and the development of immunotherapies.
Properties
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-4-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c16-15(17)11-3-1-9(2-4-11)13-6-5-10-7-12-8-14-10/h1-4,7-8,13H,5-6H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNJQLAERVRTDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCC2=CN=CN2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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